1-(4-Chloropyrazol-1-yl)cyclopropane-1-carbonitrile
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Overview
Description
1-(4-Chloro-1H-pyrazol-1-yl)cyclopropanecarbonitrile is a chemical compound that features a pyrazole ring substituted with a chlorine atom and a cyclopropane ring attached to a nitrile group. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
The synthesis of 1-(4-Chloropyrazol-1-yl)cyclopropane-1-carbonitrile typically involves the reaction of 4-chloro-1H-pyrazole with cyclopropanecarbonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole, followed by nucleophilic substitution with cyclopropanecarbonitrile . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow reactors and automated systems to enhance efficiency and yield .
Chemical Reactions Analysis
1-(4-Chloro-1H-pyrazol-1-yl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitrile group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Chloro-1H-pyrazol-1-yl)cyclopropanecarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(4-Chloropyrazol-1-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Chloro-1H-pyrazol-1-yl)cyclopropanecarbonitrile can be compared with other pyrazole derivatives, such as:
1-(4-Fluoro-1H-pyrazol-1-yl)cyclopropanecarbonitrile: Similar structure but with a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.
1-(4-Bromo-1H-pyrazol-1-yl)cyclopropanecarbonitrile:
1-(4-Methyl-1H-pyrazol-1-yl)cyclopropanecarbonitrile: The presence of a methyl group can influence the compound’s stability and reactivity.
The uniqueness of 1-(4-Chloropyrazol-1-yl)cyclopropane-1-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H6ClN3 |
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Molecular Weight |
167.59 g/mol |
IUPAC Name |
1-(4-chloropyrazol-1-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C7H6ClN3/c8-6-3-10-11(4-6)7(5-9)1-2-7/h3-4H,1-2H2 |
InChI Key |
FQDVNTWDPNSPOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)N2C=C(C=N2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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